![molecular formula C14H21NO3 B7641882 2-[Propyl(tricyclo[3.2.1.02,4]octane-3-carbonyl)amino]acetic acid](/img/structure/B7641882.png)
2-[Propyl(tricyclo[3.2.1.02,4]octane-3-carbonyl)amino]acetic acid
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Overview
Description
2-[Propyl(tricyclo[3.2.1.02,4]octane-3-carbonyl)amino]acetic acid, also known as PTAC, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. PTAC is a derivative of tricyclo[3.2.1.02,4]octane-3-carboxylic acid, which is a bicyclic compound containing a carbocyclic ring system. The synthesis of PTAC involves the reaction of tricyclo[3.2.1.02,4]octane-3-carboxylic acid with propylamine, followed by the addition of acetic anhydride.
Mechanism of Action
The mechanism of action of 2-[Propyl(tricyclo[3.2.1.02,4]octane-3-carbonyl)amino]acetic acid is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the levels of acetylcholine and dopamine in the brain, which are neurotransmitters that are involved in cognitive function and movement control. This compound has also been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can protect neurons from oxidative stress and apoptosis, and can increase the levels of acetylcholine and dopamine in the brain. In vivo studies have shown that this compound can improve cognitive function and motor coordination in animal models of neurological disorders. This compound has also been shown to have analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[Propyl(tricyclo[3.2.1.02,4]octane-3-carbonyl)amino]acetic acid in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.
Future Directions
There are several future directions for research on 2-[Propyl(tricyclo[3.2.1.02,4]octane-3-carbonyl)amino]acetic acid. One area of focus is the development of this compound analogs that have improved pharmacological properties. Another area of focus is the investigation of the potential therapeutic applications of this compound in neurological disorders. Further studies are needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 2-[Propyl(tricyclo[3.2.1.02,4]octane-3-carbonyl)amino]acetic acid involves the reaction of tricyclo[3.2.1.02,4]octane-3-carboxylic acid with propylamine, followed by the addition of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of this compound is typically around 50%.
Scientific Research Applications
2-[Propyl(tricyclo[3.2.1.02,4]octane-3-carbonyl)amino]acetic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. This compound has been shown to have neuroprotective effects in vitro and in vivo, and has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
2-[propyl(tricyclo[3.2.1.02,4]octane-3-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-5-15(7-10(16)17)14(18)13-11-8-3-4-9(6-8)12(11)13/h8-9,11-13H,2-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOUUXNVZKBXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1C2C1C3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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